

An In-depth Technical Guide to the Synthesis and Purification of Ornidazole-d5

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Compound of Interest

Compound Name: Ornidazole-d5

Cat. No.: B12408347

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of **Ornidazole-d5**, a deuterated analog of the antimicrobial agent Ornidazole. This isotopically labeled compound is crucial as an internal standard in pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices. This document outlines a detailed synthetic protocol, purification methodologies, and the necessary analytical characterization.

Introduction

Ornidazole is a 5-nitroimidazole derivative effective against anaerobic bacteria and protozoa. Its mechanism of action involves the reduction of its nitro group within the target organism, leading to the formation of cytotoxic intermediates that damage microbial DNA.^[1] Deuterated analogs of pharmaceuticals, such as **Ornidazole-d5**, are indispensable tools in drug development. The substitution of hydrogen with deuterium atoms results in a change in mass that is readily detectable by mass spectrometry, making it an ideal internal standard for quantitative bioanalysis.^{[2][3]} The deuterium atoms are strategically placed on the 1-chloro-2-hydroxypropyl side chain, a site of potential metabolism, to ensure co-elution with the parent drug during chromatographic analysis.

Synthesis of Ornidazole-d5

The synthesis of **Ornidazole-d5** is a two-step process that begins with the preparation of the deuterated precursor, epichlorohydrin-d5, followed by its reaction with 2-methyl-5-nitroimidazole.

Synthesis of Epichlorohydrin-d5

A plausible synthetic route to epichlorohydrin-d5 involves the deuteration of a suitable precursor, such as glycerol, followed by chlorination and cyclization.

Experimental Protocol:

- **Deuteration of Glycerol:** Glycerol is heated in deuterium oxide (D_2O) with a suitable catalyst (e.g., a supported platinum catalyst) under pressure to facilitate hydrogen-deuterium exchange at all exchangeable positions.
- **Chlorination:** The resulting glycerol-d8 is treated with a chlorinating agent, such as hydrogen chloride, to produce a mixture of deuterated dichloropropanols.
- **Cyclization:** The deuterated dichloropropanol mixture is then treated with a base, such as sodium hydroxide, to induce intramolecular cyclization, yielding epichlorohydrin-d5.[4] The product is purified by distillation.

Synthesis of Ornidazole-d5

The final step involves the alkylation of 2-methyl-5-nitroimidazole with the prepared epichlorohydrin-d5.

Experimental Protocol:

- **Reaction Setup:** 2-methyl-5-nitroimidazole and a suitable catalyst (e.g., a macroporous acidic polymer resin) are suspended in an appropriate solvent, such as ethyl acetate, in a reaction vessel equipped with a stirrer and a temperature controller.[5][6]
- **Addition of Epichlorohydrin-d5:** Epichlorohydrin-d5 is added dropwise to the stirred suspension while maintaining the reaction temperature at 25-30°C.
- **Reaction Monitoring:** The reaction is stirred for several hours, and its progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

- **Work-up:** Upon completion, the reaction mixture is quenched with water. The pH is adjusted to approximately 4.0 with hydrochloric acid to separate the catalyst. The aqueous layer is then basified to a pH of about 8.0 with sodium hydroxide to precipitate the crude **Ornidazole-d5**.^[7]
- **Extraction and Drying:** The crude product is extracted with an organic solvent (e.g., ethyl acetate), and the organic phase is washed with brine, dried over anhydrous sodium sulfate, and filtered.
- **Solvent Removal:** The solvent is removed under reduced pressure to yield the crude **Ornidazole-d5**.

Data Presentation: Reagents and Reaction Conditions

Step	Reagent	Molar Ratio (to starting material)	Solvent	Temperature (°C)	Reaction Time (h)	Hypothetical Yield (%)
1	2-methyl-5-nitroimidazole	1.0	Ethyl Acetate	-	-	-
2	Epichlorohydrin-d5	1.1	-	25-30	6-8	-
3	Macroporous acidic resin	0.1	-	25-30	-	-
4	Hydrochloric Acid (1M)	As needed for pH 4.0	Water	Room Temp.	-	-
5	Sodium Hydroxide (1.25M)	As needed for pH 8.0	Water	Room Temp.	-	-
Overall	-	-	-	-	-	~85

Purification of Ornidazole-d5

Purification of the crude **Ornidazole-d5** is critical to ensure its suitability as an internal standard. A combination of recrystallization and chromatographic techniques can be employed to achieve high purity.

Recrystallization

Experimental Protocol:

- **Solvent Selection:** A suitable solvent system is chosen. For Ornidazole, ethanol or a mixture of ethanol and water is commonly used.^[8] The ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.
- **Dissolution:** The crude **Ornidazole-d5** is dissolved in a minimal amount of the hot solvent.
- **Hot Filtration (Optional):** If insoluble impurities are present, the hot solution is filtered to remove them.
- **Crystallization:** The filtrate is allowed to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.
- **Isolation and Drying:** The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Column Chromatography (Optional)

For achieving very high purity, column chromatography can be performed.

Experimental Protocol:

- **Stationary Phase:** Silica gel is a common choice for the stationary phase.
- **Mobile Phase:** A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) is selected based on TLC analysis to achieve good separation.
- **Packing and Loading:** The silica gel is packed into a column, and the crude product is loaded onto the top of the column.

- **Elution:** The mobile phase is passed through the column, and fractions are collected.
- **Analysis:** The fractions are analyzed by TLC or HPLC to identify those containing the pure **Ornidazole-d5**.
- **Solvent Evaporation:** The solvent from the pure fractions is evaporated to yield the purified product.

Data Presentation: Purification Parameters

Purification Method	Solvent System	Purity before (%)	Purity after (%)	Hypothetical Recovery (%)
Recrystallization	Ethanol/Water	~90	>98	~80
Column Chromatography	Ethyl Acetate/Hexane	>98	>99.5	~90

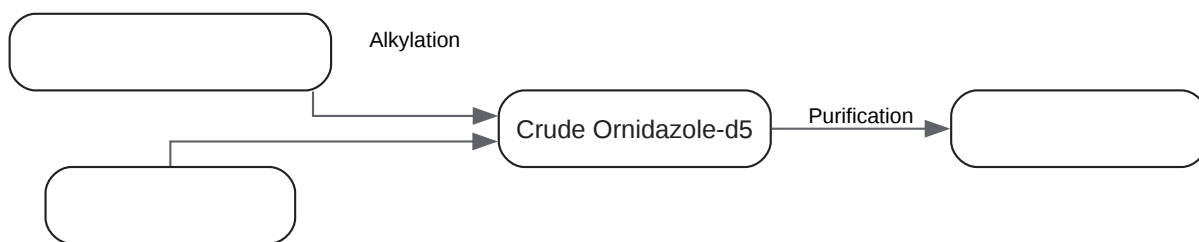
Analytical Characterization

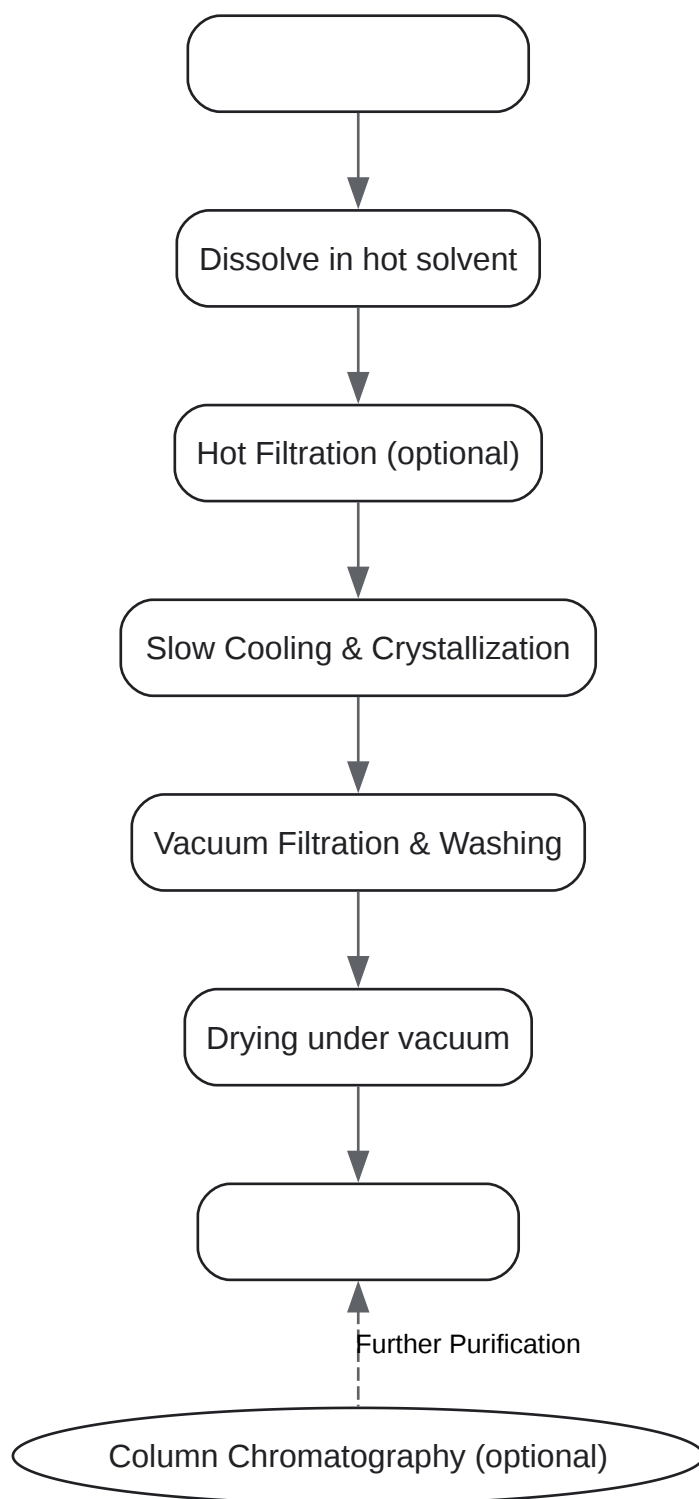
The identity and purity of the synthesized **Ornidazole-d5** must be confirmed using various analytical techniques:

- **Mass Spectrometry (MS):** To confirm the molecular weight and the incorporation of five deuterium atoms.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy (^1H and ^2H):** To confirm the chemical structure and the specific positions of the deuterium atoms.
- **High-Performance Liquid Chromatography (HPLC):** To determine the chemical purity of the final product.

Visualizations

Synthetic Pathway





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